molecular formula C10H6O4 B1584149 Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- CAS No. 4743-57-1

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-

Cat. No. B1584149
CAS RN: 4743-57-1
M. Wt: 190.15 g/mol
InChI Key: XKMGDVJBAWUUDZ-YVMONPNESA-N
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Description

“Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-” is a chemical compound with a molecular formula of C10H9NO3 . It is also known as 2-(3-oxoisoindolin-1-yl)acetic acid .


Synthesis Analysis

The synthesis of similar compounds involves various reactions such as condensation, aromatization, and acetylation . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-” can be analyzed using various techniques such as NMR (one and two-dimensional experiments), IR, and mass spectrometry .


Chemical Reactions Analysis

Benzofuran compounds, which are structurally similar to “Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-”, have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-” can be determined using various analytical techniques. For example, its molecular formula is C10H9NO3 and its average mass is 191.183 Da .

Future Directions

Given the biological activities and potential applications of benzofuran compounds , there is a possibility for further investigation and development of “Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-” and its derivatives. This could lead to the discovery of new effective chemotropic agents for various diseases.

properties

IUPAC Name

(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMGDVJBAWUUDZ-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073342
Record name Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-

CAS RN

4743-57-1
Record name delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHTHALIDENEACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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